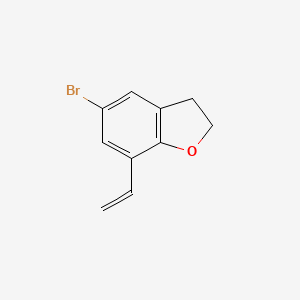
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a bromine atom at the 7th position of the benzofuran ring, a dihydrobenzofuran moiety, and a piperazine ring substituted with an ethyl group
Métodos De Preparación
The synthesis of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine typically involves multiple steps:
Synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-ylmethanol: This intermediate can be prepared by bromination of 2,3-dihydrobenzofuran followed by a reduction reaction to introduce the hydroxymethyl group at the 5th position.
Formation of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperazine: The intermediate is then reacted with piperazine under suitable conditions to form the desired product.
Ethylation: The final step involves the ethylation of the piperazine ring to obtain this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparación Con Compuestos Similares
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-ethylpiperazine can be compared with other similar compounds, such as:
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine: This compound has a piperidine ring instead of a piperazine ring and may exhibit different chemical and biological properties.
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine: This compound contains a pyrrolidine ring and may have distinct reactivity and applications.
(7-Bromo-2,3-dihydrobenzofuran-5-yl)methanol: This intermediate is used in the synthesis of various benzofuran derivatives and has different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties that can be leveraged in various research applications.
Propiedades
IUPAC Name |
1-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-2-17-4-6-18(7-5-17)11-12-9-13-3-8-19-15(13)14(16)10-12/h9-10H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMKRGKGAXFACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC3=C(C(=C2)Br)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














